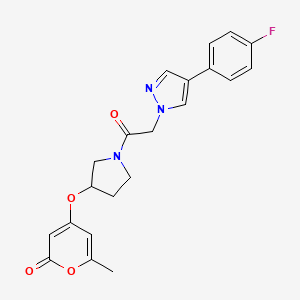
4-((1-(2-(4-(4-氟苯基)-1H-吡唑-1-基)乙酰基)吡咯烷-3-基)氧基)-6-甲基-2H-吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
糖苷酶抑制
多羟基化吡咯烷,包括所讨论化合物的衍生物,表现出强效的α-糖苷酶抑制活性。 这些化合物在代谢紊乱和糖尿病管理中具有相关性 .
抗菌和抗癌研究
人们一直在努力研究该化合物新合成衍生物的药理活性。 研究人员正在研究其作为抗菌和抗癌剂的潜力,旨在对抗病原体和癌细胞的耐药性 .
含硼吡咯烷衍生物
已经探索了功能化吡咯烷衍生物,例如含硼类似物。 例如,5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-4-(三氟甲基)吡啶-2-胺的合成证明了该骨架的多功能性 .
生物活性
The compound 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step reaction process. It is derived from the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product is characterized as orange crystals with a melting point of 225–226 °C .
The molecular structure can be described as follows:
- Molecular Formula : C23H25FN4O3S
- Key Functional Groups : Pyrazole ring, pyrrolidine moiety, and pyranone structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole-bearing molecules have shown effective antibacterial activity against various pathogens. The presence of the fluorophenyl group in the structure may enhance its interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
Anti-inflammatory Activity
Compounds similar to the target molecule have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against leukemia and breast cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
| Cancer Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) |
|---|---|---|
| MV4-11 (acute biphenotypic leukemia) | 0.3 | 0.5 |
| MOLM13 (acute monocytic leukemia) | 1.2 | 0.8 |
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, disrupting cell signaling pathways involved in proliferation and survival of cancer cells .
- Interaction with DNA : Pyrazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
- Modulation of Immune Responses : By inhibiting specific cytokines, these compounds can alter immune responses, providing therapeutic benefits in inflammatory diseases.
Case Studies
Recent studies have focused on the pharmacokinetics and efficacy of pyrazole derivatives in animal models:
- A study involving compound analogs demonstrated significant tumor reduction in xenograft models when administered at dosages comparable to those used in clinical settings.
- Another study highlighted the importance of structural modifications in enhancing bioavailability and reducing toxicity profiles, suggesting that optimizing the molecular structure can lead to improved therapeutic outcomes .
属性
IUPAC Name |
4-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-14-8-19(9-21(27)28-14)29-18-6-7-24(12-18)20(26)13-25-11-16(10-23-25)15-2-4-17(22)5-3-15/h2-5,8-11,18H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOZTCOEJZDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














